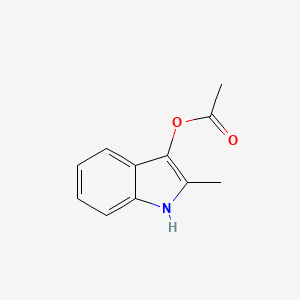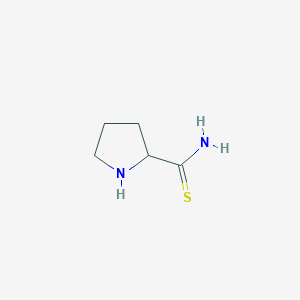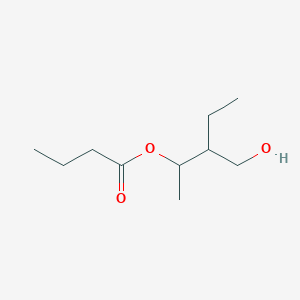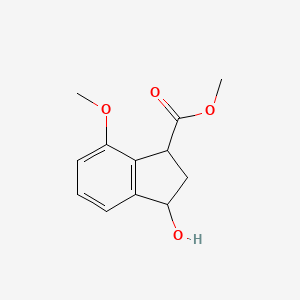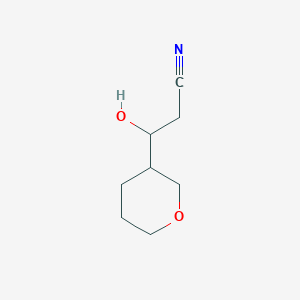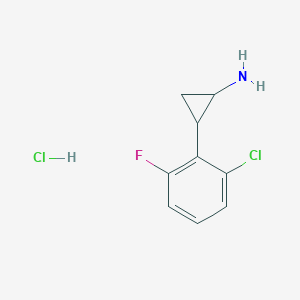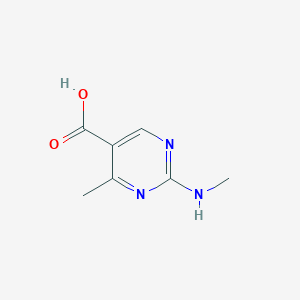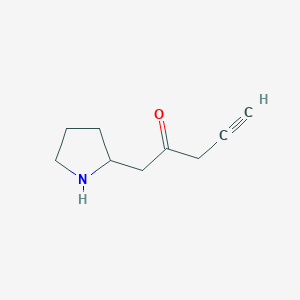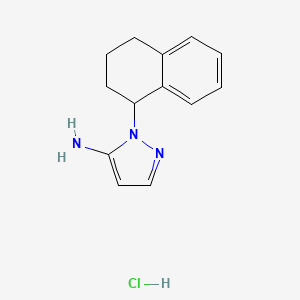
Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate: is a chemical compound with the molecular formula C7H3ClF3NaO2S . It is known for its unique structural features, which include a trifluoromethyl group, a chloro substituent, and a sulfonate group. This compound is often used in various chemical reactions and has significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The reaction mixture is typically subjected to purification steps such as crystallization or filtration to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate involves its ability to participate in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry. The sulfonate group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Sodium trifluoromethanesulfinate: Similar in structure but lacks the chloro substituent.
2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride: A precursor in the synthesis of Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate.
Sodium 2-(trifluoromethyl)benzene-1-sulfinate: Similar but without the chloro group.
Uniqueness: this compound is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile reagent in various chemical transformations and research applications.
Eigenschaften
Molekularformel |
C7H3ClF3NaO2S |
|---|---|
Molekulargewicht |
266.60 g/mol |
IUPAC-Name |
sodium;2-chloro-5-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H4ClF3O2S.Na/c8-5-2-1-4(7(9,10)11)3-6(5)14(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
ZMSIIHKFVYSJCP-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)[O-])Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13157356.png)
